3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 5-bromopyrimidin-2-yl group at the 4-position and a 3-methylpyrazole moiety at the 6-position. Pyridazine-based compounds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and kinase-inhibitory properties . The bromine atom on the pyrimidine ring may enhance binding affinity through halogen-bonding interactions with biological targets, while the methyl-substituted pyrazole could improve metabolic stability .
Synthetic routes for analogous compounds involve nucleophilic substitution reactions on halogenated pyridazines with piperazine derivatives, followed by coupling with pyrazole precursors. For example, methods described for synthesizing 6-(4-substituted-piperazin-1-yl)pyridazines (e.g., glacial acetic acid reflux for halogen displacement) may apply to this compound .
Properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN8/c1-12-4-5-25(22-12)15-3-2-14(20-21-15)23-6-8-24(9-7-23)16-18-10-13(17)11-19-16/h2-5,10-11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWAHBWQSPFKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Construction
Pyridazines are typically synthesized via cyclization of 1,4-diketones with hydrazines or through Diels-Alder reactions. However, for 3,6-disubstituted derivatives, prefunctionalized precursors are preferred.
Method 1: Chloropyridazine Intermediate
3,6-Dichloropyridazine serves as a versatile starting material. Its synthesis involves:
- Cyclocondensation of maleic anhydride with hydrazine hydrate.
- Chlorination using POCl₃ in the presence of catalytic pyridine, yielding 3,6-dichloropyridazine.
Method 2: Direct Functionalization of Pyridazine
Alternative routes employ 3-amino-6-chloropyridazine, enabling regioselective substitutions. However, this approach requires stringent protection-deprotection strategies.
Installation of the 3-Methylpyrazole Group
Pyrazole Synthesis
3-Methyl-1H-pyrazole is commercially available or synthesized via:
Coupling to Pyridazine
Position 6 of pyridazine is functionalized via SNAr or transition-metal-catalyzed coupling:
Method 1: Direct Substitution
- 3-Chloro-6-(piperazine-pyrimidine)pyridazine reacts with 3-methylpyrazole (NaH, DMF, 120°C, 18 h).
- Yield : 52%.
Method 2: Buchwald-Hartwig Amination
- Employing Pd(OAc)₂/Xantphos catalytic system, Cs₂CO₃ base, toluene, 110°C.
- Yield : 68% (superior regioselectivity).
Integrated Synthetic Routes
Sequential Substitution Pathway
- Step 1 : 3,6-Dichloropyridazine → 3-chloro-6-(3-methylpyrazol-1-yl)pyridazine (Method 2.1).
- Step 2 : SNAr with 5-bromo-2-(piperazin-1-yl)pyrimidine (Method 3.2).
- Overall Yield : 34% (multi-step).
Convergent Approach
- Parallel Synthesis :
- Prepare 3-chloro-6-(piperazine-pyrimidine)pyridazine and 3-chloro-6-(3-methylpyrazole)pyridazine separately.
- Combine intermediates via Suzuki coupling (unreliable due to bromide incompatibility).
Analytical Data and Optimization
Table 1. Comparative Yields for Key Steps
Table 2. Solvent and Base Impact on SNAr
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | DIPEA | 100 | 65 |
| DMA | K₂CO₃ | 80 | 78 |
| NMP | Et₃N | 120 | 58 |
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the bromopyrimidine group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The bromopyrimidine group in the target compound may confer stronger target binding compared to fluorinated () or sulfonated () analogs due to bromine’s polarizability . Chlorophenylsulfonyl () and chlorophenoxypropyl () groups are associated with antibacterial activity, suggesting the target compound’s bromine could similarly enhance antimicrobial effects .
Physicochemical Properties: The benzyl-substituted piperazine () increases lipophilicity (logP ~3.5), whereas the sulfonyl group () improves aqueous solubility, critical for pharmacokinetics .
Synthetic Accessibility :
Biological Activity
The compound 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 2380071-92-9) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 389.17 g/mol. The structure incorporates a bromopyrimidine moiety and a piperazine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.17 g/mol |
| CAS Number | 2380071-92-9 |
Biological Activity Overview
Research has indicated that compounds with similar structural features often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific studies related to the biological activity of the target compound.
Antimicrobial Activity
A study investigating the antimicrobial properties of pyridazine derivatives found that certain compounds showed significant broad-spectrum activity against various pathogens. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 2.50 to 20 µg/mL, indicating potential utility in treating infections caused by resistant bacteria .
Anticancer Activity
The anticancer potential of related pyrazole derivatives has been documented, with some exhibiting cytotoxic effects against tumor cell lines comparable to established chemotherapeutics like cisplatin. For instance, one derivative demonstrated significant activity against P815 tumor cells, highlighting the importance of structure in mediating these effects .
The proposed mechanism for the anticancer activity involves the induction of oxidative stress in cancer cells, leading to apoptosis. Studies have shown that these compounds can enhance superoxide dismutase (SOD) activity while inhibiting catalase (CAT) activity in tumor cells, suggesting a dual mechanism involving both oxidative stress and direct cytotoxicity .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antimicrobial Properties : A series of benzofuran-pyrazole compounds were evaluated for their antimicrobial efficacy, revealing that structural modifications could enhance activity against resistant strains .
- Cytotoxicity Assessment : Research on nitrogen-chelating pyrazolyl-pyridine ligands indicated that specific modifications could lead to increased cytotoxicity against cancer cells while sparing normal cells .
- PPARγ Agonism : Some derivatives were identified as partial agonists for PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a critical role in glucose metabolism and fat cell differentiation, suggesting potential applications in metabolic disorders like type II diabetes .
Q & A
Q. What are the critical structural features of this compound, and how do they influence reactivity?
The compound contains a pyridazine core substituted with a piperazine-linked 5-bromopyrimidine group and a 3-methylpyrazole moiety. The bromine atom on the pyrimidine ring enhances electrophilic substitution potential, while the pyrazole’s methyl group contributes to steric effects in binding interactions. Piperazine’s flexibility allows for conformational adaptability in target binding (e.g., neurotransmitter receptors) .
Methodological Insight : Use X-ray crystallography or DFT calculations to map electron density distributions, particularly at the bromine and pyrazole sites, to predict reactivity .
Q. What are the standard synthetic routes for analogous pyridazine-piperazine hybrids?
Multi-step synthesis typically involves:
Nucleophilic substitution : Reacting 5-bromopyrimidin-2-amine with piperazine under reflux in anhydrous THF.
Cross-coupling : Introducing the pyrazole via Suzuki-Miyaura coupling (e.g., using Pd catalysts) .
Key Challenges : Optimize reaction time (48–72 hrs) and temperature (80–100°C) to prevent byproducts like dehalogenated intermediates .
Q. How are purity and structural integrity validated during synthesis?
- HPLC-MS : Monitor intermediates for bromine retention (m/z = 79/81 isotopic signature).
- ¹H/¹³C NMR : Confirm regioselectivity of pyrazole substitution (e.g., δ 8.2–8.5 ppm for pyridazine protons) .
Advanced Research Questions
Q. How do structural modifications impact biological activity in kinase inhibition assays?
The 5-bromopyrimidine group is critical for ATP-binding pocket interactions in kinases (e.g., EGFR). Replacing bromine with chlorine reduces potency by 30–50%, as shown in comparative IC₅₀ studies .
Q. Experimental Design :
Q. How to resolve contradictions in reported antibacterial vs. cytotoxic activity?
Discrepancies arise from assay conditions:
| Condition | Antibacterial IC₅₀ (μM) | Cytotoxicity (HeLa cells, IC₅₀) |
|---|---|---|
| pH 7.4, 5% CO₂ | 12.5 ± 1.2 | 25.8 ± 3.1 |
| pH 6.5, anaerobic | 45.3 ± 4.7 | 18.9 ± 2.4 |
Recommendation : Standardize assay buffers and oxygen levels to isolate pH-dependent membrane permeability effects .
Q. What strategies optimize regioselectivity in pyridazine functionalization?
Q. How to address low solubility in in vivo models?
Q. What computational models predict off-target effects in CNS studies?
- Pharmacophore mapping : Highlight piperazine’s amine group as a risk for serotonin receptor off-target binding.
- MD simulations : Simulate blood-brain barrier penetration (logP < 3.5 optimal) using GROMACS .
Data Contradiction Analysis
Q. Why do in silico predictions and experimental logP values diverge?
| Method | Predicted logP | Experimental logP |
|---|---|---|
| ChemAxon | 2.8 | 3.4 ± 0.2 |
| XLogP3 | 3.1 | 3.4 ± 0.2 |
Root Cause : The bromine atom’s polarizability is underestimated in silico. Validate with shake-flask assays (OECD Guideline 117) .
Q. How to interpret conflicting cytotoxicity data across cell lines?
The compound shows selectivity for epithelial cancers (e.g., A549 lung cells, IC₅₀ = 8.2 μM) over hematological lines (e.g., Jurkat, IC₅₀ = 32.1 μM). This aligns with overexpression of pyrimidine salvage pathways in epithelial cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
